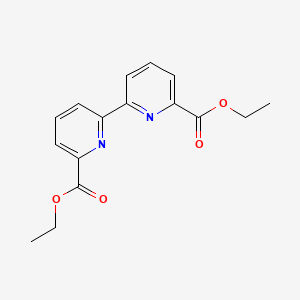

DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE

Description

Foundational Role of Bipyridine Ligands in Coordination Chemistry and Supramolecular Architectures

The 2,2'-bipyridine (B1663995) (bpy) molecule is one of the most widely used chelating ligands in coordination chemistry. nih.govmdpi.com Its two nitrogen atoms, positioned in a cis-conformation upon complexation, form a stable five-membered ring with a metal ion. This bidentate coordination is fundamental to the construction of a vast array of metal complexes with diverse geometries and electronic properties. nih.gov

Coordination compounds featuring bipyridine ligands have been pivotal in advancing the understanding of:

Photochemistry and Photophysics: Ruthenium(II) complexes with bipyridine ligands, such as [Ru(bpy)₃]²⁺, are classic examples of photoactive compounds with applications in light-emitting devices and artificial photosynthesis. acs.org

Electrochemistry: The redox-active nature of bipyridine complexes allows them to participate in electron transfer processes, making them essential components in catalysis and sensing.

Supramolecular Chemistry: Bipyridine units serve as rigid and predictable building blocks for the self-assembly of complex, higher-order structures. nih.gov These architectures, including molecular cages, helicates, and coordination polymers, are driven by non-covalent interactions and metal-ligand coordination, finding applications in molecular recognition and host-guest chemistry. nih.govorganic-chemistry.org

The stability and well-defined coordination geometry of the bipyridine core make it an ideal scaffold for creating intricate supramolecular assemblies. mdpi.comnih.gov

The Unique Positioning of 2,2'-Bipyridine-6,6'-dicarboxylate Esters in Modern Organic Synthesis and Materials Science

The introduction of carboxylate or ester groups at the 6,6'-positions of the 2,2'-bipyridine scaffold, as seen in DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE, significantly modifies the ligand's properties. These functional groups are located adjacent to the nitrogen donor atoms, creating a tetradentate (N,N',O,O') binding pocket. This structural feature is particularly well-suited for coordinating with metal ions that favor higher coordination numbers, such as lanthanides. researchgate.net

The unique positioning of these ester groups provides several advantages:

Enhanced Stability: The tetradentate chelation leads to highly stable metal complexes due to the chelate effect.

Modulated Electronic Properties: The electron-withdrawing nature of the ester groups can influence the electron density on the bipyridine rings and, consequently, the photophysical and electrochemical properties of the resulting metal complexes. This is crucial for tuning the performance of materials used in applications like water oxidation catalysis. mdpi.com

Luminescent Materials: The parent ligand, 2,2'-bipyridine-6,6'-dicarboxylic acid, and its derivatives are effective "antenna" ligands for sensitizing the luminescence of lanthanide ions. mdpi.comresearchgate.net The bipyridine framework efficiently absorbs light and transfers the energy to the metal center, which then emits its characteristic light. This property is highly sought after for applications in bioimaging and optoelectronic devices. mdpi.comacs.org Complexes with diamide (B1670390) derivatives of the parent acid have shown significant luminescence, with quantum yields reaching up to 18% for europium complexes. mdpi.com

In organic synthesis, the ester functionalities serve as versatile handles for further chemical modification, allowing for the construction of more complex molecules and polymers.

Historical Development and Emerging Research Trajectories of this compound and Analogues

The history of this compound is intrinsically linked to the development of its parent molecule, 2,2'-bipyridine. The first synthesis of 2,2'-bipyridine was reported by Fritz Blau in 1888. researchgate.net Over the following decades, various synthetic methods were developed to produce bipyridine and its derivatives. mdpi.com

The synthesis of the precursor, 2,2'-bipyridine-6,6'-dicarboxylic acid, was achieved through methods such as the hydrolysis of the corresponding dinitrile or the oxidation of 6,6'-dimethyl-2,2'-bipyridine. mdpi.com The target compound, this compound, is typically synthesized from the dicarboxylic acid via a Fischer esterification reaction, where the acid is treated with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 65739-40-4 | bldpharm.comchemicalbook.comsigmaaldrich.comchemnet.combldpharm.de |

| Molecular Formula | C₁₆H₁₆N₂O₄ | chemnet.com |

| Molecular Weight | 300.31 g/mol | chemnet.com |

| Density | 1.201 g/cm³ | chemnet.com |

| Boiling Point | 486.964 °C at 760 mmHg | chemnet.com |

| Flash Point | 248.307 °C | chemnet.com |

| Refractive Index | 1.552 | chemnet.com |

Emerging research is focused on harnessing the unique properties of this ligand and its analogues. Key research trajectories include:

Development of Novel Luminescent Probes: Modifying the ester groups to fine-tune the electronic properties and solubility of lanthanide complexes for applications in time-resolved fluoroimmunoassays and cellular imaging. mdpi.com

Catalysis: Investigating the role of metal complexes of these ligands in catalytic processes, particularly in water splitting and other redox reactions, where the ligand's electronic structure can influence catalytic activity. mdpi.com

Advanced Materials: Incorporating these ligands into metal-organic frameworks (MOFs) and coordination polymers to create materials with tailored porosity, stability, and functionality for gas storage or separation.

The continued exploration of this compound and its analogues promises to yield new functional molecules and materials with significant scientific and technological impact.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(6-ethoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-15(19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYCSFZRYWQKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443537 | |

| Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65739-40-4 | |

| Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Targeted Chemical Transformations of Diethyl 2,2 Bipyridine 6,6 Dicarboxylate Derivatives

Established Synthetic Pathways to Diethyl 2,2'-Bipyridine-6,6'-dicarboxylate

The most direct and common method for the synthesis of this compound is through the Fischer esterification of its parent acid, 2,2'-bipyridine-6,6'-dicarboxylic acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This classic acid-catalyzed reaction involves heating the dicarboxylic acid in an excess of ethanol (B145695) with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

The Fischer esterification is a reversible process. libretexts.org To drive the reaction towards the formation of the diethyl ester, a large excess of ethanol is often employed, and in some procedures, a dehydrating agent is used to remove the water formed during the reaction, thereby shifting the equilibrium to favor the product. libretexts.org

Table 1: Key Steps in the Fischer Esterification of 2,2'-Bipyridine-6,6'-dicarboxylic Acid

| Step | Description |

| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. youtube.com |

| 2. Nucleophilic Attack | A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon. youtube.com |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). |

| 4. Elimination | The elimination of a water molecule from the tetrahedral intermediate occurs. |

| 5. Deprotonation | The protonated ester is deprotonated to yield the final diethyl ester and regenerate the acid catalyst. |

Functionalization and Derivatization Strategies from Precursor Compounds

The synthesis of this compound and its substituted analogues can also be achieved through various functionalization and derivatization strategies starting from precursor compounds.

Synthesis from 2,2'-Bipyridine-6,6'-dicarboxylic Acid and its Halide Derivatives

An alternative route to the diethyl ester involves the conversion of 2,2'-bipyridine-6,6'-dicarboxylic acid into its more reactive acid chloride derivative, 2,2'-bipyridine-6,6'-dicarbonyl dichloride. This transformation is typically achieved by treating the dicarboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com

The resulting diacid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with ethanol to afford this compound in high yield. This reaction is generally carried out in an inert solvent in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. doubtnut.com

Modification of Alkyl-Substituted Bipyridines via Oxidation and Esterification

A common precursor for the synthesis of 2,2'-bipyridine-6,6'-dicarboxylic acid is 6,6'-dimethyl-2,2'-bipyridine. The methyl groups of this precursor can be oxidized to carboxylic acid functionalities using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). researchgate.net The reaction is typically performed in an aqueous solution, and upon completion, the resulting dicarboxylic acid can be isolated and subsequently esterified as described in section 2.1.

This two-step approach, involving oxidation followed by esterification, provides a versatile method for accessing this compound from a readily available starting material.

Bromination and Debromination Routes for Substituted Bipyridine Dicarboxylates

The introduction of bromo substituents onto the bipyridine backbone allows for further functionalization and the synthesis of a wider range of derivatives. While direct bromination of the this compound ring can be challenging, a strategic approach involves the bromination of a precursor followed by subsequent chemical transformations.

One documented strategy involves the bromination of the methyl groups of a dimethyl-bipyridine dicarboxylate precursor, followed by a debromination step to yield the desired product. For instance, dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate has been converted to dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate through a two-step process of dibromination and subsequent debromination. eurekaselect.com This methodology, although demonstrated on a different isomer, highlights a potential pathway for the synthesis of brominated derivatives of the 6,6'-dicarboxylate. The bromination of the pyridine ring itself can be achieved under specific conditions, and subsequent debromination, often via catalytic hydrogenation, can provide access to unsubstituted positions. researchgate.netnih.gov

Synthesis of Amide Analogues and Related Nitrogen-Containing Ligands

The ester functionalities of this compound can be readily converted into other nitrogen-containing groups, most notably amides, to generate a diverse family of ligands with altered coordination properties.

Preparation of Diamides of 2,2'-Bipyridyl-6,6'-dicarboxylic Acid

The synthesis of diamides of 2,2'-bipyridyl-6,6'-dicarboxylic acid is most efficiently achieved via the corresponding diacid chloride. mdpi.comnih.gov As described in section 2.2.1, 2,2'-bipyridine-6,6'-dicarboxylic acid is first converted to 2,2'-bipyridine-6,6'-dicarbonyl dichloride. This reactive intermediate is then treated with a primary or secondary amine to yield the desired diamide (B1670390). mdpi.com

The reaction is typically carried out in an inert solvent, and a base is added to scavenge the HCl produced during the reaction. A variety of amines can be employed in this reaction, allowing for the synthesis of a wide array of N-substituted diamides with tailored steric and electronic properties. mdpi.com

Table 2: General Reaction for the Synthesis of Diamides of 2,2'-Bipyridyl-6,6'-dicarboxylic Acid

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2,2'-Bipyridine-6,6'-dicarboxylic acid | Thionyl chloride (SOCl₂) | Catalytic DMF | 2,2'-Bipyridine-6,6'-dicarbonyl dichloride |

| 2,2'-Bipyridine-6,6'-dicarbonyl dichloride | Primary or Secondary Amine (R₂NH) | Base (e.g., Triethylamine) | N,N'-disubstituted-2,2'-bipyridine-6,6'-dicarboxamide |

Alkylation and Acylation Processes for N-Substituted Amides

While the direct synthesis of N-substituted amides from this compound can be achieved through standard amidation reactions with primary or secondary amines, the subsequent alkylation and acylation of these amide derivatives represent a significant avenue for further functionalization. These transformations, targeting the amide nitrogen, allow for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the resulting ligands.

N-Alkylation:

The alkylation of N-substituted 2,2'-bipyridine-6,6'-dicarboxamides can be accomplished using various alkylating agents in the presence of a suitable base. The choice of base is crucial to deprotonate the amide nitrogen, rendering it nucleophilic for reaction with an alkyl halide or other electrophilic alkyl source. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and lithium diisopropylamide (LDA). The reaction is typically carried out in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

For instance, an N,N'-dialkyl-2,2'-bipyridine-6,6'-dicarboxamide can be further alkylated at the amide nitrogen, although this is less common due to the increased steric hindrance and the lack of an acidic proton on the nitrogen. More commonly, a primary amide derivative (R-NH-CO-) would be the substrate for N-alkylation.

A generalized reaction scheme for the N-alkylation of a monosubstituted amide derivative of 2,2'-bipyridine-6,6'-dicarboxylic acid is as follows:

Step 1 (Amide Formation): Reaction of this compound with a primary amine (R-NH2) to form the corresponding N-alkyl-2,2'-bipyridine-6,6'-dicarboxamide.

Step 2 (N-Alkylation): The resulting secondary amide is then treated with a base (e.g., NaH) to generate the corresponding amidate anion.

Step 3 (Nucleophilic Attack): The amidate anion subsequently reacts with an alkyl halide (R'-X) to yield the N,N'-dialkyl-2,2'-bipyridine-6,6'-dicarboxamide.

N-Acylation:

Similarly, N-acylation introduces an acyl group onto the amide nitrogen. This is typically achieved by reacting the N-substituted amide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting N-acylamide, or imide, derivatives are valuable for their altered coordination properties and potential applications in catalysis and materials science. Pyridine or triethylamine are often used as bases to scavenge the HCl generated during the reaction with acyl chlorides.

The reaction conditions for both alkylation and acylation need to be carefully optimized to avoid side reactions, such as reaction at the pyridine nitrogen atoms or hydrolysis of the ester groups if the reaction is performed on the parent diethyl ester.

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., THF, DMF) 2. Alkyl halide (R-X) | N,N'-disubstituted dicarboxamide |

| N-Acylation | 1. Acyl chloride (R-COCl) or anhydride ((RCO)2O) 2. Base (e.g., Pyridine, Et3N) | N-acyl-N-alkyl dicarboxamide |

Synthetic Routes to Hydroxamic Acid and Thiocarbamide Derivatives

Hydroxamic Acid Derivatives:

The synthesis of 2,2'-bipyridine-6,6'-dihydroxamic acid from its corresponding dicarboxylic acid is a key transformation for creating powerful chelating agents. scielo.br A common and effective method involves a two-step process. scielo.br First, the dicarboxylic acid is converted to the more reactive diacyl chloride. This is typically achieved by refluxing the 2,2'-bipyridine-6,6'-dicarboxylic acid with thionyl chloride (SOCl2). scielo.br The excess thionyl chloride is then removed under vacuum. scielo.br

The crude 2,2'-bipyridine-6,6'-dicarbonyl dichloride is then reacted directly with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like chloroform. scielo.br The triethylamine serves to neutralize the hydrochloric acid formed during the reaction, driving the formation of the dihydroxamic acid. scielo.br This method provides a high yield of the desired product. scielo.br

| Step | Reagents | Intermediate/Product | Typical Yield |

| 1 | 2,2'-Bipyridine-6,6'-dicarboxylic acid, Thionyl chloride (SOCl2) | 2,2'-Bipyridine-6,6'-dicarbonyl dichloride | Not isolated |

| 2 | 2,2'-Bipyridine-6,6'-dicarbonyl dichloride, Hydroxylamine hydrochloride, Triethylamine | 6,6'-Dihydroxamic-2,2'-bipyridine | 84% scielo.br |

Thiocarbamide Derivatives:

The synthesis of thiocarbamide (or thioamide) derivatives of 2,2'-bipyridine (B1663995) offers another class of ligands with distinct coordination properties, particularly due to the presence of the soft sulfur donor atom. One established route to 6,6'-dicarbothioamide-2,2'-bipyridine begins with the 6,6'-dicyano-2,2'-bipyridine precursor. scielo.br

In this procedure, the dicyano compound is treated with thioacetamide (B46855) in dimethylformamide (DMF). scielo.br The reaction mixture is saturated with dry hydrogen chloride gas and heated. scielo.br This process converts the nitrile groups into thioamide functionalities. The product, 6,6'-dicarbothioamide-2,2'-bipyridine, precipitates as a distinctively colored solid upon the addition of a less polar solvent like anhydrous ethanol. scielo.br This method has been shown to produce the desired dithioamide in good yield. scielo.br

| Starting Material | Reagents | Product | Typical Yield |

| 6,6'-Dicyano-2,2'-bipyridine | Thioacetamide, Dimethylformamide, Hydrogen chloride | 6,6'-Dicarbothioamide-2,2'-bipyridine | 82% scielo.br |

Generation of Positional Isomers and Structurally Related Bipyridine Dicarboxylates

Synthesis of Diethyl 2,2'-Bipyridine-4,4'-dicarboxylate and its Research Context

The synthesis of diethyl 2,2'-bipyridine-4,4'-dicarboxylate is a well-established process that typically proceeds in two stages. iucr.org The initial step involves the oxidation of the commercially available 4,4'-dimethyl-2,2'-bipyridine (B75555). iucr.org This oxidation yields 4,4'-dicarboxy-2,2'-bipyridine. iucr.org In the subsequent step, the dicarboxylic acid is converted to its diethyl ester derivative. iucr.org This esterification is commonly achieved by reacting the dicarboxylic acid with ethanol in the presence of an acid catalyst.

A detailed synthetic protocol involves the following steps:

Oxidation: 4,4'-dimethyl-2,2'-bipyridine is oxidized to form 4,4'-dicarboxy-2,2'-bipyridine. iucr.org

Esterification: The resulting dicarboxy compound is then esterified to produce the diethoxycarbonyl derivative. iucr.org

Single crystals of diethyl 2,2'-bipyridine-4,4'-dicarboxylate suitable for X-ray crystallography have been obtained using the vapor diffusion technique, with dichloromethane (B109758) and methanol (B129727) as the solvent system. iucr.org

Research Context:

Diethyl 2,2'-bipyridine-4,4'-dicarboxylate and its derivatives are of significant interest in coordination chemistry and materials science. These diimine ligands are utilized for coordination with transition metals such as Ru(II), Pt(II), and Re(I). researchgate.net The resulting metal complexes are investigated for their potential applications in solar energy conversion, owing to their favorable electronic properties. researchgate.net

One area of research has explored the use of these complexes in dye-sensitized solar cells. The molecular properties of these compounds can be fine-tuned to enhance their performance in such applications.

A notable reaction involving this compound is its decarboxylation under certain conditions. For instance, the microwave-assisted reaction of RuCl3 with diethyl 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester in ethylene (B1197577) glycol resulted in the formation of Ru(bpy)3(2+) instead of the anticipated Ru(debpy)3(2+). nih.gov This suggests that RuCl3 can induce decarboxylation of the ester during the synthesis. nih.gov

| Synthetic Step | Starting Material | Product |

| Oxidation | 4,4'-dimethyl-2,2'-bipyridine | 4,4'-dicarboxy-2,2'-bipyridine |

| Esterification | 4,4'-dicarboxy-2,2'-bipyridine | Diethyl 2,2'-bipyridine-4,4'-dicarboxylate |

Synthetic Access to Diethyl 2,2'-Bipyridine-5,5'-dicarboxylate

The synthesis of diethyl 2,2'-bipyridine-5,5'-dicarboxylate provides a valuable isomer for applications in coordination chemistry, particularly in the development of functional polymers and materials. The synthetic route to this compound generally starts from 2,2'-bipyridine-5,5'-dicarboxylic acid.

A representative synthetic procedure involves the esterification of 2,2'-bipyridine-5,5'-dicarboxylic acid. This can be achieved through standard acid-catalyzed esterification with ethanol.

Research Context:

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate serves as a key monomer in the synthesis of coordination polymers. For example, it has been used to create rhenium-coordinating polyamides. escholarship.org In one synthetic approach, the polyamide is first synthesized from the dicarboxylic acid and a suitable diamine, followed by metalation with a rhenium complex. escholarship.org An alternative pathway involves first forming the rhenium bipyridine complex with the carboxylic acid groups, which is then polymerized with a diamine. escholarship.org

These resulting coordination polymers are investigated for their catalytic activity, particularly in the electrochemical reduction of CO2. escholarship.org The incorporation of the bipyridine dicarboxylate ligand into a polymer backbone allows for the creation of heterogeneous catalysts.

The electronic properties of diethyl 2,2'-bipyridine-5,5'-dicarboxylate also make it a useful component in the development of organic photovoltaic devices and sensors. chemimpex.com Its ability to form stable complexes with a variety of transition metals enhances its utility in medicinal and environmental chemistry as well. chemimpex.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Diethyl 2,2'-bipyridine-5,5'-dicarboxylate | 1762-46-5 | C16H16N2O4 | 300.31 |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry and metallosupramolecular systems involving the compound This compound with the requested transition metals (Ruthenium, Palladium, Copper, Zinc, and Gold).

The vast majority of published research in this area focuses on the parent ligand, 2,2'-bipyridine-6,6'-dicarboxylic acid (H₂bda) , where the carboxylate groups directly coordinate to the metal ions. nih.govrsc.orgacs.org In many synthetic procedures, esterified versions of bipyridine dicarboxylic acids are used as precursors, but they are often hydrolyzed in situ to the dicarboxylate form before or during complexation with the metal ion.

Similarly, extensive research exists for other isomers, such as 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid, and their complexes. researchgate.netiucr.orgresearchgate.netrsc.orgsigmaaldrich.com For instance, the crystal structure of the isomeric ligand diethyl 2,2'-bipyridine-4,4'-dicarboxylate has been reported, demonstrating that such esters are stable and can be isolated. iucr.org However, no corresponding data or studies on the coordination of the 6,6'-diethyl ester derivative with the specified metals could be located.

Due to the strict requirement to focus solely on the chemical compound “this compound,” it is not possible to generate a scientifically accurate article that adheres to the provided outline. The necessary research findings, structural data, and reactivity studies for this specific ligand are not available in the public domain based on the conducted searches.

Coordination Chemistry and Metallosupramolecular Systems Involving Diethyl 2,2 Bipyridine 6,6 Dicarboxylate

Complexation with Lanthanide and Actinide Series Elements

The tetradentate nature of the 2,2'-bipyridine-6,6'-dicarboxylate scaffold, arising from its two nitrogen atoms and two carboxylate groups, makes it an exceptional ligand for complexing with large metal ions like those in the lanthanide and actinide series. researchgate.net The specific diethyl ester derivative, diethyl 2,2'-bipyridine-6,6'-dicarboxylate, provides a neutral, yet highly effective, chelating agent whose properties can be fine-tuned.

Luminescent Lanthanide Complexes: Europium, Terbium, Dysprosium, and Samarium Systems

Complexes of lanthanide ions (Ln³⁺) are renowned for their unique photophysical properties, including sharp, long-lived, and element-specific luminescence. However, the direct excitation of lanthanide ions is inefficient due to the Laporte-forbidden nature of f-f transitions. This limitation is overcome by using organic ligands, such as this compound, that act as "antennas." The ligand absorbs UV light, becomes excited, and then efficiently transfers this energy to the central lanthanide ion, which subsequently emits light at its characteristic wavelength. nih.govnih.gov

The 2,2'-bipyridine-6,6'-dicarboxylate framework is a highly effective sensitizer (B1316253) for lanthanide luminescence. nih.gov Studies on related complexes with europium (Eu³⁺) and terbium (Tb³⁺) show that the ligand efficiently facilitates energy transfer, leading to strong emissions in the red and green regions of the visible spectrum, respectively. nih.gov For instance, complexes of Eu³⁺ exhibit characteristic sharp emission bands corresponding to the ⁵D₀ → ⁷Fₙ (n = 0–4) transitions, while Tb³⁺ complexes show emissions from the ⁵D₄ → ⁷Fₙ (n = 6–3) transitions. nih.gov

The quantum yield of these complexes can be remarkably high. A study on a Eu³⁺ complex with a 2,2'-bipyridine-6,6'-dicarboxylate ligand in aqueous solution reported a quantum yield of 11.5%. rsc.org Another investigation into Eu³⁺ and Tb³⁺ complexes with a dicarboxamide derivative of the ligand found quantum yields of 12.6% and 36.5%, respectively. nih.gov The photophysical properties of Sm³⁺ and Dy³⁺ have also been sensitized by related bipyridine-N,N'-dioxide ligands, indicating the suitability of the bipyridine core for energy transfer to these ions as well. nih.gov

Table 1: Photophysical Properties of Lanthanide Complexes with 2,2'-Bipyridine-6,6'-dicarboxylate Derivatives

| Lanthanide Ion | Ligand Derivative | Emission Color | Key Transition(s) | Quantum Yield (%) | Reference |

|---|---|---|---|---|---|

| Europium (Eu³⁺) | Dicarboxamide | Red | ⁵D₀ → ⁷F₂ | 12.6 | nih.gov |

| Terbium (Tb³⁺) | Dicarboxamide | Green | ⁵D₄ → ⁷F₅ | 36.5 | nih.gov |

| Europium (Eu³⁺) | Dicarboxylic acid | Red | ⁵D₀ → ⁷Fₙ | 11.5 | rsc.org |

| Samarium (Sm³⁺) | N,N'-dioxide | Orange-Red | ⁴G₅/₂ → ⁶Hₙ | Not specified | nih.gov |

| Dysprosium (Dy³⁺) | N,N'-dioxide | Yellowish-White | ⁴F₉/₂ → ⁶Hₙ | Not specified | nih.gov |

Thorium and Uranyl Coordination: Spectroscopic and Structural Insights

The coordination chemistry of actinides with ligands like this compound is crucial for understanding their behavior in various applications, including nuclear fuel reprocessing. Thorium(IV) and Uranyl(VI) (UO₂²⁺) ions, due to their size and charge, readily form stable complexes with multidentate ligands.

Structural studies of related thorium complexes with dipicolinate (pyridine-2,6-dicarboxylate) show that the Th⁴⁺ ion is often nine- or ten-coordinate. mdpi.com In a typical arrangement, the thorium ion is bound by the central O,N,O donor atoms of three ligand molecules. mdpi.com For example, in the complex [Th(2,6-dipicolinate)₂(H₂O)₄], the coordination polyhedron around the thorium atom is described as a sphenocorona or a bicapped square antiprism. mdpi.com

Uranyl (UO₂²⁺) complexes exhibit a characteristic linear O=U=O axis with additional ligands coordinating in the equatorial plane. osti.gov With bipyridine-dicarboxylate type ligands, the uranyl ion typically achieves a pentagonal or hexagonal bipyramidal geometry. nih.govnih.gov Spectroscopic characterization is vital for understanding these complexes. Raman and IR spectroscopy are used to identify the symmetric (ν₁) and asymmetric (ν₃) stretching frequencies of the UO₂²⁺ cation, which provide insight into the strength of the U=O bond. osti.gov For instance, in the complex (N₂C₁₀H₉)[UO₂Cl₄], the ν₁ and ν₃ frequencies reveal information about the relative uranyl bond strength. osti.gov The coordination of ligands like 2,2'-bipyridine (B1663995) can also induce chirality at the uranium center, leading to the formation of helical one-dimensional coordination polymers. researchgate.net

Table 2: Selected Structural Data for Actinide Complexes with Related Ligands

| Complex | Metal Ion | Coordination Number | Geometry | Key Feature | Reference |

|---|---|---|---|---|---|

| [Th(2,6-dipicolinate)₂(H₂O)₄] | Th⁴⁺ | 10 | Sphenocorona / Bicapped square antiprism | Hydrolysis product from Th(NO₃)₄ reaction | mdpi.com |

| [Th(Lpic)₃]²⁻ | Th⁴⁺ | 9 | Distorted tricapped trigonal prism | Nine-coordinate via O,N,O donors | mdpi.com |

| (UO₂)₂(2,2'-bpy)(CH₃CO₂)(O)(OH) | UO₂²⁺ | 7 (for each U) | Pentagonal bipyramid | Forms 1D polymer via cation-cation interactions | acs.org |

| [UO₂(dbsf)(2,2'-bpy)] | UO₂²⁺ | 7 | Pentagonal bipyramid | Forms springlike triple helices | nih.gov |

Effect of Heterocyclic Ring and Side-Chain Substitution on Metal Ion Binding

The binding properties of the 2,2'-bipyridine-6,6'-dicarboxylate ligand can be systematically modified through chemical substitution on either the bipyridine rings or the carboxylate side-chains. These modifications influence both the electronic and steric characteristics of the ligand, thereby altering its affinity and selectivity for different metal ions.

Introducing electron-withdrawing or electron-donating groups to the bipyridine backbone directly impacts the basicity of the nitrogen donor atoms. For example, replacing pyridine (B92270) rings with pyrazine (B50134) in a related Ru-complex was used to study electronic effects on catalytic activity. researchgate.net Similarly, substituents on the bipyridine ring in nickel catalysts were shown to impact the stability and catalytic performance of the resulting complexes. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Leveraging Bipyridine Dicarboxylates

The rigid and versatile coordination geometry of bipyridine dicarboxylates makes them excellent building blocks (or "linkers") for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials consist of metal ions or clusters connected by organic linkers to form one-, two-, or three-dimensional networks with potential applications in gas storage, sensing, and catalysis. mdpi.comacs.org

Design and Hydrothermal Synthesis of Bipyridinedicarboxylate-Based MOFs

Hydrothermal and solvothermal synthesis are common methods for producing crystalline MOFs and CPs. acs.orgacs.org These techniques involve heating a solution of the metal salt and the organic linker in a sealed container, often under autogenous pressure. The choice of solvent, temperature, pH, and the metal-to-ligand ratio can all influence the final structure of the product. acs.org

The design of MOFs using bipyridine dicarboxylates often involves a mixed-ligand strategy. For example, a bipyridine dicarboxylate might be used in conjunction with another N-donor ligand like 4,4'-bipyridine. acs.org This approach allows for greater control over the final network topology. The functional groups on the linker are critical; for instance, substituting a 1,4-benzenedicarboxylate linker with alkoxy chains was shown to be key in directing the formation of a honeycomb-like topology instead of the more common pillared square-grid structure. rsc.org The inherent rigidity and defined coordination vectors of ligands like 2,2'-bipyridine-4,4'-dicarboxylic acid make them ideal for creating robust and porous frameworks. acs.org

Structural Diversity, Topology, and Interpenetration in Coordination Architectures

Coordination polymers based on bipyridine dicarboxylates exhibit remarkable structural diversity, ranging from simple 1D chains to complex 3D frameworks. acs.orgacs.org The final architecture is highly dependent on the coordination preference of the metal ion, the flexibility of the linker, and the synthesis conditions. mdpi.com For example, using 2,2'-bipyridyl-4,4'-dicarboxylic acid, researchers have synthesized 1D chains, 2D networks, and complicated 3D structures. acs.org

The topology of these networks—a simplified representation of how the nodes (metal centers) and linkers are connected—is a key characteristic. Common topologies observed for bipyridine dicarboxylate MOFs include the (4,4) net, which describes a 2D square grid, and the diamondoid (dia) net for 3D structures. acs.orgacs.org

A fascinating phenomenon in MOF chemistry is interpenetration, where two or more independent networks are entangled without being covalently bonded. ustc.edu.cn This can significantly affect the porosity of the material. The length of the organic linker plays a crucial role; longer linkers increase the void space, which can then be filled by one or more interpenetrating frameworks to maximize packing efficiency. ustc.edu.cn Control over interpenetration can be achieved by modifying reaction parameters like concentration or by introducing functional groups onto the linker that sterically hinder the formation of multiple networks. ustc.edu.cn For example, a 3D framework based on 2,2'-bipyridyl-4,4'-dicarboxylic acid was found to have a rare 2-fold interpenetrating chiral structure with a (12,3) topology.

Investigation of Flexible MOFs and Single-Crystal to Single-Crystal Transformations

The use of bipyridine dicarboxylate ligands is of significant interest in the development of flexible Metal-Organic Frameworks (MOFs). These materials can undergo structural changes in response to external stimuli, such as solvent exchange, while maintaining their crystalline integrity. This behavior, known as a single-crystal to single-crystal (SCSC) transformation, is a highly sought-after property for applications in gas storage, separation, and sensing.

While direct studies on flexible MOFs using this compound are not extensively documented, research on closely related isomers provides significant insights into the potential of this ligand class. For instance, a family of flexible lanthanide MOFs, designated as SUMOF-6-Ln, has been synthesized using 2,2′-bipyridine-5,5′-dicarboxylic acid (H2bpydc). acs.org These frameworks, with the general formula [Ln2(bpydc)3(H2O)3]·nDMF, exhibit remarkable reversible "breathing" behavior upon the removal and reintroduction of solvent molecules. acs.org

This flexibility is manifested as significant changes in the unit cell dimensions and volume, with up to a 27% change in cell parameters and a 23% change in cell volume. acs.org Crucially, these transformations were observed to occur via a single-crystal to single-crystal mechanism, as confirmed by single-crystal X-ray diffraction. acs.org The three-dimensional framework of these MOFs is constructed from chains of lanthanide oxide polyhedra linked by the bipyridine dicarboxylate ligands, forming one-dimensional rhombic channels. acs.org The ability of the framework to reversibly alter its structure without losing crystallinity highlights the utility of the bipyridine dicarboxylate scaffold in designing dynamic and responsive materials.

Table 1: Properties of Flexible Lanthanide MOFs with a Bipyridine Dicarboxylate Ligand

| Feature | Description |

|---|---|

| Framework Designation | SUMOF-6-Ln (Ln = Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er) |

| Ligand | 2,2′-bipyridine-5,5′-dicarboxylic acid (H2bpydc) |

| Structural Transformation | Reversible breathing phenomenon upon solvent desorption/adsorption |

| Transformation Mechanism | Single-crystal to single-crystal (SCSC) |

| Unit Cell Volume Change | Up to 23% |

| Unit Cell Dimension Change | Up to 27% |

| Structural Features | 3D framework with 1D rhombic channels |

Supramolecular Chemistry and Self-Assembly Processes

The self-assembly of molecular components into well-defined, discrete supramolecular structures is a cornerstone of modern chemistry. The this compound ligand, and its parent dicarboxylic acid, are excellent candidates for such processes due to their defined coordination vectors and ability to form stable complexes with a variety of metal ions.

The rigid yet adaptable geometry of the 2,2'-bipyridine-6,6'-dicarboxylate unit makes it a valuable component in the construction of metallo-macrocycles and cages. The nitrogen atoms of the bipyridine core provide a classic bidentate chelation site, while the carboxylate or ester groups at the 6 and 6' positions can act as secondary coordination sites or as points for further functionalization and interlinking.

Research has demonstrated that the parent ligand, 2,2′-bipyridine-6,6′-dicarboxylic acid (H2L), readily reacts with lanthanide nitrates to form complexes with defined stoichiometries. rsc.org For example, complexes with both 1:2 and 2:3 metal-to-ligand ratios have been isolated and characterized. rsc.org In the case of the 2:3 terbium complex, a surprising formation of a hydrogen-bonded network of bimetallic entities was observed. rsc.org The crystal structure revealed a complex where one terbium ion is coordinated to two ligands, which then links to a second terbium ion via a μ-carboxylate bridge. rsc.org These dimeric units are further connected through an extensive network of hydrogen bonds, demonstrating the ligand's capacity to direct the formation of intricate supramolecular assemblies beyond simple discrete molecules. rsc.org

The introduction of chirality into supramolecular systems is of great interest for applications in asymmetric catalysis, enantioselective separation, and sensing. The 2,2'-bipyridine framework is a well-established platform for the development of chiral ligands. Chirality can be introduced either by attaching chiral substituents to the bipyridine core or through the generation of atropisomers due to restricted rotation around the C2-C2' bond, particularly in the presence of bulky substituents at the 6 and 6' positions.

Studies on related bipyridine dicarboxylic acids have shown a propensity for spontaneous resolution upon crystallization. For example, 2,2'-bipyridyl-3,3'-dicarboxylic acid crystallizes in a chiral space group, where each crystal contains molecules of a single handedness. tubitak.gov.trresearchgate.net This atropisomeric chirality arises from the skewed conformation of the bipyridine rings. tubitak.gov.trresearchgate.net Although this optical activity is lost upon dissolution, it demonstrates the inherent potential for chiral expression in the solid state. tubitak.gov.trresearchgate.net

Furthermore, a wide array of chiral 2,2'-bipyridyl-type ligands have been synthesized and successfully employed for asymmetric induction in metal-catalyzed reactions. durham.ac.ukrsc.org These ligands often feature chiral moieties derived from natural products, which effectively create a chiral environment around the metal center. durham.ac.uk The predictable coordination geometry of the bipyridine unit ensures an efficient transfer of stereochemical information from the ligand to the reacting substrates. The substitution at the 6 and 6' positions is known to cause the most significant changes in the coordination abilities, making the this compound scaffold a promising candidate for the design of new chiral ligands for enantioselective recognition and catalysis. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-bipyridine-6,6'-dicarboxylic acid |

| 2,2′-bipyridine-5,5′-dicarboxylic acid |

Catalytic Applications of Diethyl 2,2 Bipyridine 6,6 Dicarboxylate Derived Metal Complexes

Redox Catalysis and Related Transformations

Disproportionation of Hydrogen Peroxide

A thorough review of available scientific literature reveals no specific studies on the catalytic activity of metal complexes derived from diethyl 2,2'-bipyridine-6,6'-dicarboxylate in the disproportionation of hydrogen peroxide. While research has been conducted on manganese and iron complexes with other pyridine-containing ligands as catalysts for this reaction, data directly pertaining to this compound is not present in the reviewed sources. mdpi.comresearchgate.netnih.gov

Sulfide (B99878) Oxidation Catalysis

Similarly, there is a lack of published research detailing the use of metal complexes of this compound for sulfide oxidation catalysis. The scientific literature describes the use of other transition metal complexes, including those with different bipyridine or phenanthroline ligands, for the oxidation of sulfides. researchgate.netrsc.org However, specific data on the catalytic performance of this compound complexes in this application are not available.

Integration in Dye-Sensitized Solar Cells (DSCs)

The integration of bipyridine dicarboxylate ligands into dye-sensitized solar cells (DSCs) has been an active area of research, with a particular focus on developing alternatives to traditional ruthenium-based dyes.

Development of Copper-Based DSCs Utilizing Bipyridine Dicarboxylate Ligands

Copper complexes featuring bipyridine dicarboxylate ligands have emerged as promising candidates for sensitizers in DSCs, owing to the earth-abundance and lower cost of copper compared to ruthenium. researchgate.netnih.gov The carboxylate groups on the bipyridine ligand are crucial for anchoring the dye molecule to the surface of semiconductor materials like titanium dioxide (TiO2). nih.gov

The substitution pattern on the bipyridine ring significantly influences the photophysical and electrochemical properties of the resulting copper complexes and, consequently, the performance of the DSC. For instance, the introduction of bulky substituents at the 6 and 6' positions of the bipyridine ligand is a key strategy to stabilize the copper(I) complexes. rsc.org

Below are tables summarizing the performance of selected copper-based DSCs that utilize bipyridine dicarboxylate ligands, showcasing the impact of different substituents and ancillary ligands on the solar cell's efficiency.

Table 1: Performance of Homoleptic Copper(I)-Based DSCs with Bipyridine Dicarboxylate Ligands

| Ligand/Complex | Jsc (mA/cm²) | Voc (mV) | FF | η (%) | Reference |

| [Cu(6,6'-dimethyl-2,2'-bipyridine-4,4'-dibenzoic acid)₂] | 7.3 | 590 | 0.69 | 3.0 | nih.gov |

| [Cu(Y3 ligand)₂] | 660 | 2.66 | mdpi.com | ||

| [Cu(M2 ligand)₂] | 600 | 0.64 | mdpi.com | ||

| [Cu(M1 ligand)₂] | 480 | 0.17 | mdpi.com |

Table 2: Performance of Heteroleptic Copper(I)-Based DSCs with Bipyridine Dicarboxylate Ligands

| Anchoring Ligand | Ancillary Ligand | Jsc (mA/cm²) | Voc (mV) | FF | η (%) | Reference |

| 4,4'-dicarboxylic acid bipyridine with mesityl groups | 4,4'-bis(styryl)-2,2'-bipyridine with NEt₂ groups | 10.86 | 610 | 0.71 | 4.66 | nih.gov |

| Phosphonic acid anchoring ligand | 2-(6-methylpyridin-2-yl)thiazole | 7.76 | 530 | 0.70 | 2.88 | nih.gov |

The data indicates that the molecular engineering of the bipyridine dicarboxylate ligands, including the nature of the ester or acid group and the substituents on the bipyridine rings, plays a critical role in optimizing the performance of copper-based dye-sensitized solar cells. While the efficiencies are still generally lower than those of ruthenium-based dyes, the ongoing research in this area shows promise for the development of more cost-effective and environmentally friendly solar energy technologies. researchgate.netnih.gov

Advanced Materials Science and Optoelectronic Device Development

Applications in Organic Light-Emitting Diodes (OLEDs)

The design of efficient and stable emitter materials is paramount for the performance of OLEDs. Diethyl 2,2'-bipyridine-6,6'-dicarboxylate is utilized as a key ancillary ligand in the synthesis of phosphorescent emitters, particularly with heavy metal ions like iridium(III). The ester groups on the bipyridine backbone can influence the solubility and processability of the final complexes, which is crucial for device fabrication.

While extensive research has focused on various bipyridine ligands, the substitution at the 6,6'-positions with diethyl ester groups can sterically and electronically modulate the properties of the resulting iridium(III) complexes. These modifications can impact the metal-to-ligand charge transfer (MLCT) states, thereby tuning the emission color and quantum efficiency of the OLEDs. For instance, the introduction of such groups can lead to shifts in the emission wavelength, potentially enabling the development of emitters across the visible spectrum. Research into bipyridine-based iridium(III) triplet emitters has demonstrated that modifications to the ligand structure can lead to high quantum efficiencies. rsc.org

| Complex Type | Ligand System | Key Feature | Potential Application |

| Iridium(III) Emitters | This compound as ancillary ligand | Modulation of MLCT states | Color-tuned and efficient OLEDs |

| Ruthenium(II) Complexes | Bipyridine-based ligands | Light-harvesting properties | Photosensitizers in light-emitting electrochemical cells (LECs) |

Development of Photovoltaic Devices

In the realm of solar energy conversion, this compound serves as a precursor to the more commonly used 2,2'-bipyridine-6,6'-dicarboxylic acid in dye-sensitized solar cells (DSSCs). The carboxylic acid groups are essential for anchoring the photosensitizer, typically a ruthenium(II) complex, onto the surface of semiconductor materials like titanium dioxide (TiO₂).

| Device Type | Role of Bipyridine Ligand | Key Performance Metric |

| Dye-Sensitized Solar Cells (DSSCs) | Precursor to anchoring ligands | Power Conversion Efficiency (PCE) |

| Organic Photovoltaics (OPVs) | Component of electron-acceptor materials | Open-Circuit Voltage (Voc) and Short-Circuit Current (Isc) |

Engineering of Luminescent Materials for Display and Sensing

The unique photophysical properties of lanthanide complexes, such as those of europium(III) and terbium(III), make them highly suitable for applications in luminescent displays and as probes in chemical sensing. This compound can act as an "antenna" ligand in these complexes. The bipyridine framework efficiently absorbs UV light and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.

The ester groups in this compound can be further functionalized to tune the solubility of the complexes in different media or to attach them to other molecules or surfaces. This versatility is particularly valuable in the design of luminescent sensors, where the emission properties of the lanthanide complex can be modulated by the presence of a specific analyte. For example, a new ligand from the bipyridyl-dicarboxylic acid diamide (B1670390) family, which is a derivative of the dicarboxylate, has been used to create europium complexes with specific luminescent characteristics. researchgate.net

| Application | Metal Ion | Function of Ligand | Key Property |

| Luminescent Displays | Europium(III), Terbium(III) | Antenna for energy transfer | High quantum yield, narrow emission bands |

| Chemical Sensing | Europium(III) | Analyte recognition and signal transduction | Changes in luminescence upon analyte binding |

Modulation of Electronic Properties through Ligand and Complex Design

The electronic properties of metal complexes are highly dependent on the nature of their ligands. This compound offers a platform for systematically tuning these properties. The electron-withdrawing or -donating nature of the ester groups, and their position on the bipyridine rings, can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting metal complexes.

This ability to tune electronic properties is fundamental to the design of materials for specific optoelectronic applications. For instance, in the context of catalysts for water oxidation, the electronic influence of the 2,2'-bipyridine-6,6'-dicarboxylate backbone in ruthenium complexes has been studied to understand its impact on catalytic activity. acs.org By modifying the ligand, researchers can control the redox potentials, absorption and emission wavelengths, and charge transfer characteristics of the complexes. The substitution on the bipyridine ligand can lead to dramatic changes in the orbital character of the emissive state in platinum(II) complexes, for example.

| Parameter | Effect of Ligand Modification | Application Impact |

| HOMO/LUMO Energy Levels | Shifted by electron-donating/withdrawing groups | Tuning of redox potentials and absorption/emission spectra |

| Metal-to-Ligand Charge Transfer (MLCT) | Energy and intensity can be modulated | Optimization of light absorption and emission in OLEDs and solar cells |

| Steric Hindrance | Affects molecular packing and intermolecular interactions | Influences film morphology and device performance |

Separation Science and Liquid Liquid Extraction Technologies

Selective Extraction of f-Block Elements: Lanthanides and Actinides

The preferential binding of nitrogen-containing ligands to the heavier and more covalent trivalent actinides, such as americium(III), over the lighter and more ionic lanthanides, like europium(III), is the cornerstone of their separation. Theoretical studies based on density functional theory (DFT) have indicated that the bonds between americium and the nitrogen atoms of bipyridine-based ligands exhibit a greater degree of covalency compared to the corresponding europium-nitrogen bonds. nih.gov This difference in bond character is considered a primary reason for the observed selectivity. nih.gov

The separation of Am(III) from Eu(III) is a benchmark for the efficiency of a given extraction system. While specific experimental data for diethyl 2,2'-bipyridine-6,6'-dicarboxylate is limited in readily available literature, studies on its closely related amide derivatives provide significant insights. For instance, research on diamides of 2,2'-dipyridyl-6,6'-dicarboxylic acid demonstrates their potential for Am/Eu separation from highly acidic media. researchgate.net

The effectiveness of the separation is quantified by the distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to that in the aqueous phase, and the separation factor (SF), which is the ratio of the distribution ratios of the two metal ions to be separated (SFAm/Eu = DAm / DEu).

Table 1: Illustrative Extraction Data for Am(III) and Eu(III) with a Bipyridine-based Ligand System The following data is representative of a typical extraction system involving a bipyridine-based ligand and is intended for illustrative purposes.

| Aqueous Phase Acidity (M HNO₃) | D(Am) | D(Eu) | Separation Factor (SFAm/Eu) |

|---|---|---|---|

| 0.1 | 0.5 | 0.02 | 25 |

| 0.5 | 2.0 | 0.05 | 40 |

| 1.0 | 5.0 | 0.1 | 50 |

| 3.0 | 10.0 | 0.5 | 20 |

Data is hypothetical and for illustrative purposes only.

In many systems, the separation factor initially increases with acidity, reaching a maximum before declining. acs.org This behavior is often attributed to the competing effects of ligand protonation and the formation of metal-nitrate complexes at high acid concentrations. rsc.org

Modifications to the periphery of the bipyridine dicarboxylate scaffold have a profound impact on the extraction efficiency and selectivity. Studies on a series of amides derived from 2,2'-bipyridyl-6,6'-dicarboxylic acid have shown that the nature of the substituents on the amide nitrogen atoms significantly influences the extraction of light lanthanides. americanelements.com For example, the highest extraction was observed for compounds with an ethyl group and an alkyl-substituted aryl group on the amidic nitrogen. researchgate.net

Table 2: Effect of Amide Substituent on Am/Eu Separation Factor This table illustrates the influence of different substituents on the amide nitrogen of a 2,2'-bipyridyl-6,6'-dicarboxylic acid diamide (B1670390) extractant.

| Substituent on Amide Nitrogen | Relative Extraction Efficiency (Am) | Am/Eu Separation Factor (SFAm/Eu) |

|---|---|---|

| Diethyl | Moderate | ~15 |

| Tetrabutyl | High | ~10 |

| Tetraoctyl | High | ~12 |

| N,N'-diethyl-N,N'-diphenyl | Very High | ~25 |

Data is generalized from findings reported in Borisova et al. and is for illustrative purposes. americanelements.com

Exploration of Synergistic Extraction Mixtures

Synergistic extraction, where a combination of two or more extractants results in an enhanced extraction efficiency greater than the sum of their individual effects, is a widely employed strategy. Bipyridine-based ligands are often used as synergists with other chelating agents, such as β-diketones (e.g., thenoyltrifluoroacetone - TTA). nih.gov

In such systems, the primary extractant (e.g., TTA) neutralizes the charge of the metal ion, while the synergistic agent (e.g., a bipyridine derivative) displaces coordinated water molecules, leading to the formation of a more lipophilic adduct that is more readily extracted into the organic phase. nih.gov While specific studies detailing synergistic systems with this compound are not abundant, the principle is well-established for the bipyridine class of compounds. nih.gov The synergistic enhancement can be significant, with some systems reporting synergistic coefficients (the logarithm of the ratio of the distribution coefficient of the mixture to the sum of the individual distribution coefficients) of several orders of magnitude. nih.gov

Fundamental Studies on Metal Ion Coordination and Extraction Mechanisms

Understanding the fundamental coordination chemistry and extraction mechanisms is crucial for the rational design of more efficient separation agents. For derivatives of 2,2'-bipyridyl-6,6'-dicarboxylic acid, studies have elucidated key structural and mechanistic details.

X-ray diffraction and DFT calculations on complexes of 2,2'-bipyridyl-6,6'-dicarboxylic acid amides with lanthanides have revealed the formation of 1:1 metal-to-ligand complexes. americanelements.com In these complexes, the metal ion is typically ten-coordinate, being bound to the two nitrogen atoms and two oxygen atoms of the ligand, as well as to nitrate (B79036) ions and water molecules from the aqueous phase. americanelements.com

The extraction process can be generally represented by the following equilibrium: M3+(aq) + 3NO3-(aq) + nL(org) ⇌ M(L)n(NO3)3 where M is the metal ion (Am or Eu), L is the extractant, and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The stoichiometry of the extracted complex, particularly the value of 'n', can be determined through slope analysis of the distribution ratio as a function of the extractant concentration. For many bipyridine-based systems, 'n' is found to be 1 or 2. nih.gov

The greater thermodynamic stability of the Am(III) complexes with bipyridine-based ligands compared to their Eu(III) counterparts is a key driver of the separation selectivity. nih.gov This enhanced stability is a direct consequence of the more significant covalent contribution to the Am-N bonds. nih.gov

Theoretical and Computational Investigations of Diethyl 2,2 Bipyridine 6,6 Dicarboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for systems of this size.

DFT calculations are instrumental in understanding the electronic landscape of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE. The electronic structure is fundamentally governed by the π-conjugated system of the bipyridine core, which is further influenced by the electron-withdrawing nature of the two diethyl ester groups at the 6 and 6' positions.

Molecular Orbitals: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For bipyridine-based ligands, the HOMO is typically a π orbital distributed over the bipyridine rings, while the LUMO is a π* anti-bonding orbital. semanticscholar.org The presence of the carboxylate groups is expected to stabilize both the HOMO and LUMO, lowering their energy levels. This stabilization of the LUMO makes the ligand a better electron acceptor, a key feature in its coordination chemistry with transition metals. nih.gov

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be employed to quantify the electronic delocalization and donor-acceptor interactions within the molecule. tandfonline.com This analysis provides insights into the hybridization of atoms and the nature of the chemical bonds. For instance, the bonds within the pyridine (B92270) rings exhibit significant π-character, and there is substantial electronic communication between the two rings across the central C-C bond. The C-N and C-C bonds within the rings, and the C-C bond linking the two pyridine moieties, form the backbone of the ligand's electronic structure.

A summary of typical electronic properties that can be determined for bipyridine dicarboxylate systems via DFT is presented below.

| Property | Description | Typical Findings for Bipyridine Systems |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. | Typically localized on the π-system of the bipyridine core. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. | A π* orbital, also localized on the bipyridine core; its energy is lowered by electron-withdrawing substituents. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to the electronic excitation energy and chemical reactivity. | A larger gap generally implies higher kinetic stability. |

| Mulliken Charges | A method for estimating partial atomic charges. | Nitrogen atoms typically exhibit negative charges, while the ester-substituted carbon atoms are electrophilic. |

| NBO Analysis | Provides information on charge distribution, hybridization, and donor-acceptor interactions. | Confirms strong π-delocalization across the bipyridine framework. |

Note: Specific energy values are dependent on the chosen DFT functional and basis set.

Computational studies on related bipyridine dicarboxylic acids have shown that the lowest energy conformation is typically twisted, with the nitrogen atoms in a trans arrangement to minimize steric hindrance. tandfonline.com A planar cis conformation, which is necessary for the ligand to act as a bidentate chelator for a single metal center, is energetically less favorable in the free state. The energy barrier for rotation around the central C-C bond determines the flexibility of the ligand and its ability to adopt the cis conformation required for complexation.

DFT calculations can map the potential energy surface by systematically varying the dihedral angle between the pyridine rings. This allows for the identification of energy minima (stable conformers) and transition states for their interconversion. The energetic landscape reveals the energy penalty associated with adopting the planar cis geometry required for chelation.

| Conformation | Dihedral Angle (N-C-C-N) | Relative Energy | Notes |

| Transoid (twisted) | ~180° (but non-planar) | Global Minimum | Most stable conformation for the free ligand due to minimized steric repulsion. |

| Planar Trans | 180° | Saddle Point | Represents the transition state for interconversion between two equivalent twisted transoid forms. |

| Cisoid (twisted) | Non-zero, approaching 0° | Local Minimum | A less stable conformer. |

| Planar Cis | 0° | Saddle Point / High Energy | Required for bidentate coordination to a single metal ion; significantly higher in energy for the free ligand. |

Note: The exact energy differences are calculation-dependent but the qualitative trend is consistent.

When coordinated to a metal, the ligand is forced into a nearly planar cis conformation. DFT calculations on such complexes can determine the geometric distortions and strain energy induced in the ligand upon coordination.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying the electronic excited states of molecules. rsc.orgrsc.org It is widely used to predict and interpret UV-visible absorption spectra. For this compound, TDDFT can elucidate the nature of its electronic transitions.

The low-lying excited states of bipyridine-based ligands are typically dominated by π → π* transitions within the aromatic system. msu.edu TDDFT calculations can provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.net Analysis of the molecular orbitals involved in these transitions allows for their characterization. For example, the lowest energy singlet excited state often corresponds to the HOMO → LUMO transition.

In the context of metal complexes, TDDFT is crucial for describing metal-to-ligand charge-transfer (MLCT) bands, which are often responsible for the rich photophysical and photochemical properties of these compounds. msu.edu While the focus here is on the free ligand, understanding its intrinsic excited state properties is the first step toward understanding the behavior of its complexes.

| Parameter | Description | Application to the Title Compound |

| Excitation Energies | The energy required to promote an electron from the ground state to an excited state. | Predicts the position of absorption bands in the UV-visible spectrum. |

| Oscillator Strengths | A measure of the probability of a given electronic transition. | Predicts the intensity of absorption bands. |

| Transition Character | Identifies the molecular orbitals involved in the excitation (e.g., π → π, n → π). | Characterizes the nature of the excited states. |

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions at a molecular level. nih.govrsc.org For reactions involving this compound, either as a reactant or as a ligand in a catalyst, these methods can map out entire reaction pathways.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which govern the reaction rate, and reaction enthalpies, which determine the thermodynamic feasibility.

For instance, in the context of catalysis where a metal complex of this ligand is involved, DFT can be used to:

Model the coordination of substrates to the metal center.

Identify key catalytic intermediates. rsc.org

Calculate the energy barriers for elementary steps like oxidative addition, reductive elimination, or insertion. nih.gov

Explain observed selectivity (e.g., regioselectivity or stereoselectivity) by comparing the activation energies of competing pathways.

Computational studies on Ru-based water oxidation catalysts bearing the 2,2′-bipyridine-6,6′-dicarboxylate ligand have utilized DFT to investigate the electronic structure of key intermediates, such as high-valent Ru-oxo species, providing insight into the catalytic cycle. acs.org

Application of Quantitative Structure-Property Relationship (QSPR) Methodologies in Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) methodologies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties or biological activities. mdpi.com These models, once validated, can be used to predict the properties of new, un-synthesized compounds.

For a series of substituted this compound derivatives, a QSPR study could be developed to predict properties such as:

Coordination affinity: How strongly the ligand binds to a specific metal ion.

Redox potentials: The ease with which the resulting metal complexes can be oxidized or reduced.

Photophysical properties: Such as the wavelength of maximum absorption or emission.

The process involves several steps:

Data Set Generation: A series of related molecules is defined, and their properties of interest are determined experimentally or computationally.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometric, and electronic features of each molecule are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a correlation between a subset of descriptors and the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While no specific QSPR studies on this compound have been reported, the principles could be applied. For example, by systematically varying substituents on the bipyridine rings, one could develop a model to predict how these modifications tune the electronic properties and subsequent catalytic activity of their metal complexes.

Sensor Development and Chemical Sensing Applications

Design and Fabrication of Electrochemical Sensors Utilizing Bipyridine Dicarboxylates

Electrochemical sensors are powerful analytical tools that offer rapid, sensitive, and often portable detection of various chemical species. The design of these sensors frequently involves the modification of electrode surfaces with materials that can selectively interact with the target analyte. nih.govmdpi.com Bipyridine dicarboxylate derivatives, including diethyl 2,2'-bipyridine-6,6'-dicarboxylate, are employed as chelating agents in the fabrication of chemically modified electrodes for the detection of metal ions. researchgate.net

The general principle involves immobilizing the bipyridine compound onto an electrode surface. This can be achieved through various methods, such as drop-casting, electropolymerization, or incorporation into a carbon paste electrode. mdpi.commdpi.com Once immobilized, the bipyridine ligand can selectively capture metal ions from a sample solution, leading to a measurable electrochemical signal, such as a change in current or potential. Stripping voltammetry is a particularly sensitive technique used with these modified electrodes, where metal ions are first preconcentrated on the electrode surface before being "stripped" off electrochemically, generating a signal proportional to their concentration. mdpi.com

While specific studies detailing the use of this compound in this exact application are not abundant in publicly available research, the principles of using bipyridine derivatives are well-established. For instance, electrodes modified with various chelating agents are used for the environmental analysis of heavy metals like lead, cadmium, and mercury. nih.gov The choice of the bipyridine ligand and its substituents plays a crucial role in the sensor's selectivity and sensitivity towards different metal ions. researchgate.net

Table 1: Common Techniques for Fabricating Modified Electrodes for Metal Ion Detection

| Fabrication Technique | Description | Potential Advantages with Bipyridine Dicarboxylates |

| Drop-casting | A solution containing the modifying agent (e.g., this compound) is deposited onto the electrode surface and the solvent is allowed to evaporate. | Simple and cost-effective method for initial screening of the ligand's sensing capabilities. |

| Electropolymerization | An electrochemical process where a monomeric precursor is polymerized directly onto the electrode surface, forming a stable and conductive film. mdpi.com | Creates a robust and uniform sensor layer with good adhesion to the electrode. |

| Carbon Paste Electrodes | The modifying agent is mixed with graphite (B72142) powder and a pasting liquid to form a paste that is packed into an electrode cavity. nih.gov | Offers a renewable electrode surface and allows for easy incorporation of the bipyridine ligand. |

| Self-Assembled Monolayers (SAMs) | Molecules with a specific functional group that can bind to the electrode surface are used to form a highly ordered single layer. | Provides a well-defined and controlled orientation of the bipyridine ligand for optimal ion binding. |

Integration into Polymer Membranes for Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are a class of potentiometric sensors that measure the activity of a specific ion in a solution. nih.gov A key component of an ISE is the ion-selective membrane (ISM), which typically consists of a polymer matrix, a plasticizer, an ionophore, and sometimes an ionic additive. nih.govpsu.edu The ionophore is a crucial element that selectively binds to the target ion, and bipyridine derivatives like this compound are excellent candidates for this role due to their strong chelating properties.

The fabrication of an ISE membrane involves dissolving the components, including the bipyridine dicarboxylate ionophore, in a suitable solvent and then casting the mixture to form a thin, flexible membrane. nih.govmdpi.com This membrane is then incorporated into an electrode body. When the ISE is immersed in a sample solution, the ionophore in the membrane selectively extracts the target metal ion from the solution into the membrane phase. This ion-exchange process generates a potential difference across the membrane that is proportional to the logarithm of the analyte's activity, as described by the Nernst equation. nih.gov

The performance of an ISE, including its selectivity, sensitivity, and response time, is highly dependent on the composition of the membrane. nih.gov The structure of the ionophore is particularly critical. The cavity size and the nature of the donor atoms in the bipyridine dicarboxylate ligand determine which metal ion it will bind most strongly, thus dictating the selectivity of the electrode. While specific performance data for ISEs based solely on this compound is not extensively documented, the general approach of using bipyridine-based ionophores in PVC membranes for detecting heavy metal ions has been successfully demonstrated. researchgate.net

Table 2: Typical Composition of an Ion-Selective Membrane for Cation Sensing

| Component | Function | Example Material |

| Polymer Matrix | Provides mechanical stability to the membrane. | Poly(vinyl chloride) (PVC) mdpi.com |

| Plasticizer | Dissolves the other membrane components and ensures the mobility of the ionophore and the ion-ionophore complex within the membrane. | o-Nitrophenyloctyl ether (o-NPOE), Dioctyl sebacate (B1225510) (DOS) |

| Ionophore | Selectively binds to the target analyte (metal ion). | This compound |

| Ionic Additive (optional) | Reduces the membrane resistance and can improve the detection limit and selectivity. | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) mdpi.com |

Development of Luminescent Sensors for Metal Cation Detection

Luminescent sensors operate on the principle that the binding of an analyte to a sensor molecule causes a change in the molecule's fluorescence or phosphorescence properties. acs.org Transition metal complexes, particularly those of ruthenium(II) with bipyridine-based ligands, are widely used in the development of luminescent sensors due to their favorable photophysical properties, such as strong absorption in the visible region, long-lived excited states, and high emission quantum yields. acs.orgnih.gov

This compound can serve as a key ligand in the synthesis of luminescent ruthenium(II) complexes. In a typical sensor design, the bipyridine dicarboxylate ligand and other auxiliary ligands are coordinated to a central ruthenium(II) ion. The photophysical properties of the resulting complex can be finely tuned by modifying the structure of the ligands.

When a target metal cation binds to the bipyridine dicarboxylate moiety of the ruthenium complex, it can perturb the electronic structure of the complex, leading to a change in its luminescence. This change can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the emission intensity, or a shift in the emission wavelength. acs.org For example, the interaction of a target cation can influence the metal-to-ligand charge transfer (MLCT) excited state of the ruthenium complex, thereby affecting its luminescent properties. acs.org

The selectivity of these luminescent sensors is determined by the specific binding affinity of the bipyridine dicarboxylate ligand for different metal cations. These sensors have shown great promise for the detection of various metal ions, including heavy metals, with high sensitivity and selectivity. mdpi.com

Table 3: Principles of Luminescent Sensing with Bipyridine Dicarboxylate Complexes

| Sensing Mechanism | Description | Example Application |

| Luminescence Quenching | The binding of the analyte to the sensor molecule leads to a decrease in the luminescence intensity. acs.org | Detection of quenching metal ions like Cu(II) or Ni(II). |

| Luminescence Enhancement | The analyte binding event restricts non-radiative decay pathways or enhances the radiative decay rate, resulting in an increase in luminescence. | Sensing of metal ions that rigidify the structure of the complex upon binding. |

| Ratiometric Sensing | The sensor exhibits two distinct emission bands, and the ratio of their intensities changes upon analyte binding, providing a self-calibrating signal. | Development of more robust sensors that are less susceptible to environmental fluctuations. |

| Energy Transfer | The sensor complex contains an energy donor and an acceptor. Analyte binding modulates the efficiency of energy transfer between them, leading to a change in the emission spectrum. | Designing sensors with a "turn-on" response for specific analytes. |

Biological and Medicinal Research Endeavors

Role in Rational Drug Design and Development

The utility of bipyridine derivatives as ligands in metal-based drugs is well-established due to their strong chelating properties. While the analogous compound, Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, is utilized in pharmaceutical development for creating compounds that interact with biological targets, specific documented research detailing the role of Diethyl 2,2'-bipyridine-6,6'-dicarboxylate in rational drug design is limited in publicly available scientific literature. chemimpex.com Its structural features, however, suggest potential as a scaffold in the design of therapeutic agents.

Investigation of Anticancer Activity for Metal Complexes Incorporating Bipyridine Dicarboxylates